5-Chloro-6-fluoropyridine-3-sulfonyl fluoride
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Overview
Description
5-Chloro-6-fluoropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H2ClF2NO2S. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of both chlorine and fluorine atoms on a pyridine ring, along with a sulfonyl fluoride group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorosulfonylation using fluorosulfonyl radicals, which is a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides.
Industrial Production Methods
Industrial production methods for 5-Chloro-6-fluoropyridine-3-sulfonyl fluoride are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination technology and reliable fluorinating reagents has accelerated developments in this field .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoropyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Sulfur (VI) Fluoride Exchange (SuFEx) Reactions: This reaction generates specific covalent linkages between proteins in cells and in vivo.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated and sulfonylated derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
5-Chloro-6-fluoropyridine-3-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of protein-protein interactions and the development of covalent protein drugs.
Industry: The compound is utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoropyridine-3-sulfonyl fluoride involves its ability to form covalent linkages with target molecules through the sulfur (VI) fluoride exchange (SuFEx) reaction . This reaction is facilitated by the presence of the sulfonyl fluoride group, which reacts with nucleophiles in the target molecules, leading to the formation of stable covalent bonds. The molecular targets and pathways involved include various proteins and enzymes that play crucial roles in biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloropyridine-3-sulfonyl fluoride
- 6-Fluoropyridine-3-sulfonyl fluoride
- 5-Bromo-6-fluoropyridine-3-sulfonyl fluoride
Uniqueness
5-Chloro-6-fluoropyridine-3-sulfonyl fluoride is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with the sulfonyl fluoride group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in various research and industrial applications .
Properties
IUPAC Name |
5-chloro-6-fluoropyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARZZSYIHCEZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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